Muscone

Olfactory Science Fragrance Formulation Sensory Analysis

Muscone (CAS 956-82-1), chemically 3-methylcyclopentadecan-1-one, is a 15-membered macrocyclic ketone that constitutes the primary odoriferous principle of natural deer musk. It exists as a racemic mixture (dl-Muscone) or as the naturally occurring (−)-(R)-enantiomer, and serves as both a foundational fragrance ingredient due to its extremely low olfactory threshold and a bioactive compound with documented neuroprotective, anti-inflammatory, and cardioprotective properties.

Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
CAS No. 956-82-1
Cat. No. B3030776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuscone
CAS956-82-1
Synonyms3-methylcyclopentadecanone
DL-3-methylcyclopentadecanone
muscone
muscone, (+-)-
muskone
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
Structural Identifiers
SMILESCC1CCCCCCCCCCCCC(=O)C1
InChIInChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
InChIKeyALHUZKCOMYUFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in acetone, ethyl ether, and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Muscone (CAS 956-82-1): A Benchmark Macrocyclic Musk Ketone for Olfactory and Pharmacological Research


Muscone (CAS 956-82-1), chemically 3-methylcyclopentadecan-1-one, is a 15-membered macrocyclic ketone that constitutes the primary odoriferous principle of natural deer musk [1]. It exists as a racemic mixture (dl-Muscone) or as the naturally occurring (−)-(R)-enantiomer, and serves as both a foundational fragrance ingredient due to its extremely low olfactory threshold and a bioactive compound with documented neuroprotective, anti-inflammatory, and cardioprotective properties [2].

Why Muscone Cannot Be Casually Substituted by Other Macrocyclic Musks in Critical Applications


While numerous macrocyclic and polycyclic musks share a general olfactory character, their receptor activation profiles, physicochemical properties, and biological activities differ substantially. Muscone's unique combination of an extremely low olfactory threshold, specific enantiomeric interaction with human musk receptor OR5AN1, and its well-documented neuroprotective and anti-inflammatory activities in vivo cannot be assumed for its analogs. Substitution with cheaper or more readily available musks, such as ethylene brassylate or galaxolide, may compromise olfactory intensity, receptor specificity, or the intended pharmacological effect [1]. Therefore, direct experimental validation is required for each application, as the following quantitative comparisons demonstrate.

Quantitative Differentiation of Muscone from its Closest Analogs: A Head-to-Head Evidence Compendium


Olfactory Potency: Muscone's Threshold vs. Key Synthetic Musk Comparators

Muscone exhibits an olfactory detection threshold that is orders of magnitude lower than many widely used synthetic musks, enabling effective perfumery use at trace concentrations. A supplier technical note reports muscone's threshold as low as 0.001 ppm . In a head-to-head sensory evaluation using smelling strips, L-muscone remained detectable after 7-8 days, whereas muscenone faded after 5 days, indicating superior tenacity under these conditions [1].

Olfactory Science Fragrance Formulation Sensory Analysis

Receptor Selectivity: Muscone vs. Nitromusks on Human Olfactory Receptor OR5AN1

Muscone activates the human musk receptor OR5AN1, but its potency is distinct from that of nitromusks and its own enantiomers. In a functional luciferase assay, racemic muscone activated OR5AN1 with an EC50 of 12.5 µM [1]. In a separate study, the enantiomers l-muscone and d-muscone showed EC50 values of 13.3 µM and 11.3 µM, respectively, on OR5AN1, while on the mouse receptor MOR215-1, l-muscone was more potent (EC50 0.63 µM) than d-muscone (EC50 2.2 µM) [2]. Notably, OR1A1, another human musk receptor, does not respond to muscone at all, responding only to nitromusks [3].

Molecular Olfaction Receptor Pharmacology Structure-Activity Relationship

Endocrine Activity Profile: Muscone vs. Other Macrocyclic Musks in the E-Screen Assay

In an in vitro E-screen assay using human MCF-7 breast cancer cells, muscone demonstrated weak estrogenic activity, in contrast to several other macrocyclic musks which showed no activity. Ethylene brassylate, ethylene dodecandioate, and cyclopentadecanolide were all found to be non-estrogenic in this assay, while muscone elicited a statistically significant, though weak, increase in cell proliferation [1].

Endocrine Disruption Toxicology Environmental Safety

In Vivo Neuroprotective Efficacy: Muscone in a Murine Stroke Model

Muscone, in combination with (+)-borneol, significantly reduced cerebral infarct volume in a mouse model of stroke. The study reported that this combination decreased infarct volume and cerebrovascular leakage, with effects linked to claudin 5 protection and inhibition of ROS-mediated IL-1β accumulation [1]. While this is a class-level inference for muscone's neuroprotective potential, no direct comparator data for other macrocyclic musks is provided in this study.

Neuroprotection Stroke Ischemia-Reperfusion Injury

Optimal Research and Industrial Use Cases for Muscone Based on Quantified Differentiation


High-Fidelity Olfactory Receptor Deorphanization and SAR Studies

Given its well-characterized, enantioselective activation of human OR5AN1 (EC50 values: 13.3 µM for l-muscone, 11.3 µM for d-muscone) and its lack of response at OR1A1, muscone serves as a critical tool compound for mapping the structural determinants of musk receptor selectivity [1]. Its use is essential when studying the molecular basis of musk perception, as closely related macrocyclic ketones may not elicit the same receptor activation profile [2].

Premium Fragrance Development Requiring Extreme Olfactory Potency and Tenacity

For fine fragrance formulations where a subtle yet enduring musk note is paramount, muscone's exceptionally low olfactory threshold (as low as 0.001 ppm) and extended substantivity (7-8 days on blotter) provide a unique advantage [1]. It enables perfumers to achieve a persistent, natural musk character at trace levels, a feat not reliably replicated by higher-threshold alternatives like galaxolide or less tenacious analogs like muscenone [2].

Neuroprotective Drug Discovery and Ischemia-Reperfusion Injury Research

Muscone's demonstrated ability to reduce cerebral infarct volume and protect blood-brain barrier integrity in vivo, via mechanisms involving claudin 5 upregulation and ROS inhibition, makes it a valuable lead compound for stroke and neuroinflammation research [1]. This pharmacological activity distinguishes it from other macrocyclic musks that are not known to possess such neuroprotective properties, guiding its selection in preclinical studies.

Endocrine Disruption Screening and Environmental Risk Assessment

The differential estrogenic activity of muscone, as demonstrated in the E-screen assay, necessitates its inclusion as a positive control or test article when evaluating the endocrine potential of new musk compounds [1]. Its weak but measurable activity contrasts with the inactivity of ethylene brassylate and other macrocyclic musks, making muscone a critical reference for establishing structure-activity relationships in toxicology [2].

Technical Documentation Hub

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